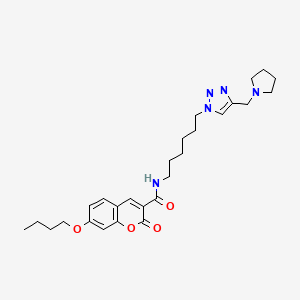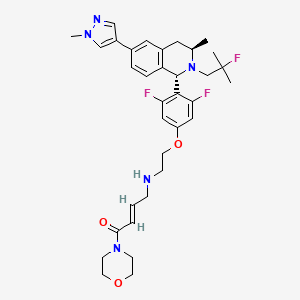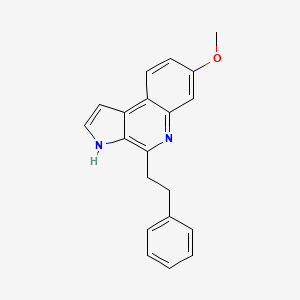
4-Iodotoluene-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It has the molecular formula C7D7I and a molecular weight of 225.08 g/mol . This compound is characterized by the presence of an iodine atom attached to the para position of a toluene ring, where all hydrogen atoms are replaced by deuterium. It is commonly used in organic synthesis and serves as a valuable tool in various scientific research applications.
Métodos De Preparación
The synthesis of 4-Iodotoluene-d7 involves multiple stages:
Stage 1:
p-Toluidine is reacted with hydrogen in the presence of water-d2, palladium on activated charcoal, and platinum on activated charcoal at 180°C for 24 hours.Stage 2: The resulting product is treated with hydrogen chloride and sodium nitrite in water and acetone at 3-5°C for 1.25 hours.
Stage 3: Finally, sodium iodide is added to the mixture in water and acetone at -30 to 20°C for 2.41667 hours.
Análisis De Reacciones Químicas
4-Iodotoluene-d7 undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Suzuki-Miyaura coupling reactions with phenylboronic acid, catalyzed by palladium-loaded nanotubes.
Coupling Reactions: It can undergo cobalt-catalyzed coupling with thiophenols and alkanethiols.
Cross-Coupling Reactions: Palladium/copper-catalyzed Sonogashira cross-coupling reactions with phenylacetylene have been studied.
Common reagents used in these reactions include palladium catalysts, cobalt catalysts, and copper catalysts. The major products formed from these reactions are various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-Iodotoluene-d7 is widely used in scientific research, including:
Biology: It is used in the study of biological pathways and mechanisms due to its deuterated nature, which allows for precise tracking in metabolic studies.
Medicine: It serves as an intermediate in the synthesis of various medicinal compounds.
Mecanismo De Acción
The mechanism of action of 4-Iodotoluene-d7 involves its ability to participate in various chemical reactions due to the presence of the iodine atom. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The deuterium atoms provide stability and allow for detailed tracking in studies involving metabolic pathways and reaction mechanisms.
Comparación Con Compuestos Similares
4-Iodotoluene-d7 can be compared with other similar compounds such as:
4-Iodotoluene: The non-deuterated version, which has similar chemical properties but lacks the stability and tracking capabilities provided by deuterium.
4-Bromotoluene: Similar in structure but contains a bromine atom instead of iodine, leading to different reactivity and applications.
4-Chlorotoluene: Contains a chlorine atom, which also affects its reactivity and use in different chemical reactions.
The uniqueness of this compound lies in its deuterated nature, which makes it particularly valuable for research applications requiring precise tracking and stability.
Propiedades
Fórmula molecular |
C7H7I |
|---|---|
Peso molecular |
225.08 g/mol |
Nombre IUPAC |
1,2,4,5-tetradeuterio-3-iodo-6-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C7H7I/c1-6-2-4-7(8)5-3-6/h2-5H,1H3/i1D3,2D,3D,4D,5D |
Clave InChI |
UDHAWRUAECEBHC-AAYPNNLASA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])I)[2H] |
SMILES canónico |
CC1=CC=C(C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


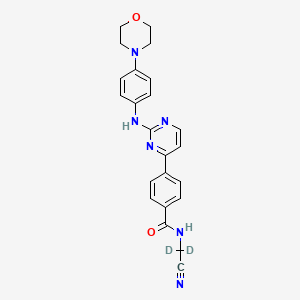
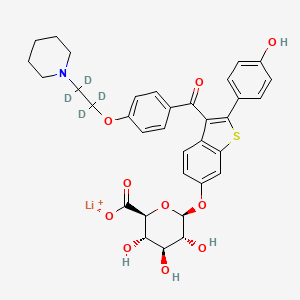
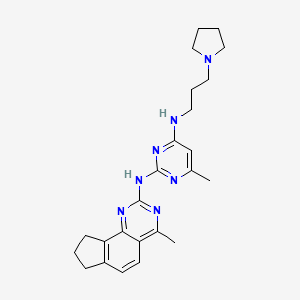

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12406460.png)
![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12406474.png)

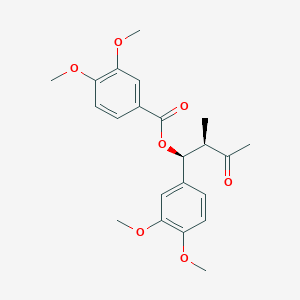
![N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B12406483.png)

